An In-depth Technical Guide to 1-hydroxy-3-(4-methoxyphenyl)pyrazole: Synthesis, Structure, and Physicochemical Characterization
An In-depth Technical Guide to 1-hydroxy-3-(4-methoxyphenyl)pyrazole: Synthesis, Structure, and Physicochemical Characterization
This technical guide provides a comprehensive overview of 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a heterocyclic compound of significant interest in medicinal and materials chemistry. Drawing upon established principles of pyrazole chemistry and spectroscopic data from analogous structures, this document outlines a robust framework for its synthesis, structural elucidation, and the prediction of its key physical properties. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising molecular scaffold.
Introduction: The Significance of the Pyrazole Core
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2][3][4] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3] The substitution pattern on the pyrazole ring is a key determinant of its biological activity and physical properties. The title compound, 1-hydroxy-3-(4-methoxyphenyl)pyrazole, incorporates a hydroxyl group at the N1 position and a 4-methoxyphenyl substituent at the C3 position, features that are expected to impart specific electronic and steric characteristics influencing its chemical reactivity and potential for intermolecular interactions.
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-substituted pyrazoles is commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4] For 1-hydroxy-3-(4-methoxyphenyl)pyrazole, a logical and efficient synthetic strategy involves the reaction of a chalcone precursor with hydrazine hydrate.
Synthetic Workflow
The proposed two-step synthesis is outlined below. The initial step is a Claisen-Schmidt condensation to form the chalcone, followed by a cyclization reaction with hydrazine hydrate.
Caption: Proposed two-step synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
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To a stirred solution of 4-methoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2 equivalents) dropwise at room temperature.
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Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
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Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
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Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Causality: The base-catalyzed Claisen-Schmidt condensation is a classic and reliable method for chalcone synthesis. The use of an excess of the base ensures the deprotonation of the α-carbon of the acetophenone, initiating the condensation with the aldehyde.
Step 2: Synthesis of 1-hydroxy-3-(4-methoxyphenyl)pyrazole
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Dissolve the synthesized chalcone (1 equivalent) in ethanol.
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Add hydrazine hydrate (1.5 equivalents) to the solution.
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Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The precipitated solid is filtered, washed with cold water, and dried.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent, followed by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.[5]
Causality: The reaction of the α,β-unsaturated ketone (chalcone) with hydrazine hydrate initially forms a pyrazoline intermediate, which then undergoes oxidation (aromatization) to the more stable pyrazole ring. The presence of the hydroxyl group on the nitrogen is a result of the tautomeric equilibrium of the initial adduct.
Structural Elucidation and Spectroscopic Characterization
A comprehensive suite of analytical techniques is necessary for the unambiguous structural confirmation and purity assessment of the synthesized compound.[6]
Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value/Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (4-methoxyphenyl): 6.9-7.8 ppm (multiplets); Pyrazole H4 & H5: 6.0-7.5 ppm (singlets or doublets); OCH₃: ~3.8 ppm (singlet); OH: 9.0-12.0 ppm (broad singlet, D₂O exchangeable). | Based on data for similar pyrazole derivatives.[7][8][9] The broadness and downfield shift of the OH proton are indicative of hydrogen bonding.[10] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 114-160 ppm; Pyrazole carbons: 100-150 ppm; OCH₃: ~55 ppm. | In line with reported values for methoxyphenyl-substituted pyrazoles.[8][11] |
| FT-IR | Wavenumber (cm⁻¹) | O-H stretch: 3200-3400 (broad); C-H stretch (aromatic): 3000-3100; C=N and C=C stretch (ring): 1500-1600; C-O stretch (ether): 1240-1260. | Characteristic vibrational modes for the functional groups present.[12] The broad O-H band suggests intermolecular hydrogen bonding. |
| Mass Spec. | [M+H]⁺ | m/z = 191.08 | Calculated for C₁₀H₁₀N₂O₂. The fragmentation pattern is expected to show loss of N₂, CO, and fragments corresponding to the methoxyphenyl cation.[13][14] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Perform a D₂O exchange experiment to confirm the assignment of the O-H proton signal.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Physical Properties and Solid-State Characteristics
The physical properties of 1-hydroxy-3-(4-methoxyphenyl)pyrazole are crucial for its handling, formulation, and application.
Predicted Physical Properties
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Appearance | White to off-white crystalline solid. | Typical for many substituted pyrazoles.[7] |
| Melting Point | 150-200 °C | Based on melting points of structurally related pyrazoles.[7] The presence of the hydroxyl group may lead to a higher melting point due to hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol); sparingly soluble in non-polar solvents and water. | The combination of the polar pyrazole ring and hydroxyl group with the relatively non-polar methoxyphenyl group suggests this solubility profile. |
| Crystallinity | Likely to be a crystalline solid. | The planar nature of the pyrazole ring and the potential for intermolecular hydrogen bonding favor the formation of an ordered crystal lattice.[1][15][16] |
Experimental Protocol: Melting Point Determination
-
Place a small amount of the dry, purified compound into a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
A sharp melting range is indicative of high purity.
X-ray Crystallography for Solid-State Structure
For an unambiguous determination of the three-dimensional molecular structure and intermolecular interactions in the solid state, single-crystal X-ray diffraction is the gold standard.
Generalized Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Crystal Mounting and Data Collection: Select a suitable crystal and mount it on a goniometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
The crystal structure is expected to reveal details about the planarity of the pyrazole ring, the dihedral angle between the pyrazole and the methoxyphenyl rings, and the nature of the intermolecular hydrogen bonding network involving the N-hydroxy group.[15][17]
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